molecular formula C22H43N5O12 B1254728 3'-Deoxyamikacin

3'-Deoxyamikacin

Cat. No.: B1254728
M. Wt: 569.6 g/mol
InChI Key: KGWNYWOVNDWPGF-TXLWFACKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Deoxyamikacin is a semisynthetic aminoglycoside antibiotic derived from amikacin, a broad-spectrum antibiotic widely used to treat Gram-negative bacterial infections. The structural modification of amikacin involves the removal of the hydroxyl group (-OH) at the 3'-position of the hexose ring (Figure 1), which reduces susceptibility to enzymatic inactivation by bacterial aminoglycoside-modifying enzymes (AMEs) . This modification was first reported by Tsuchiya et al. in 1979, who demonstrated that 3'-deoxygenation enhances antibacterial activity against resistant strains, particularly those producing 3'-phosphotransferases (APH(3')) .

Properties

Molecular Formula

C22H43N5O12

Molecular Weight

569.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,5S,6R)-6-(aminomethyl)-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O12/c23-2-1-9(29)20(35)27-8-3-7(25)18(38-21-11(31)4-10(30)12(5-24)36-21)17(34)19(8)39-22-16(33)14(26)15(32)13(6-28)37-22/h7-19,21-22,28-34H,1-6,23-26H2,(H,27,35)/t7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1

InChI Key

KGWNYWOVNDWPGF-TXLWFACKSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)O)N

Synonyms

3'-deoxyamikacin

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Modifications:

  • Amikacin : Contains hydroxyl groups at the 3' and 4' positions of the hexose ring.
  • 3'-Deoxyamikacin : Lacks the 3'-OH group, conferring resistance to APH(3') enzymes.

Mechanism of Action:

All derivatives inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the absence of the 3'-OH group in 3'-deoxyamikacin disrupts enzymatic recognition, preserving activity against resistant strains (e.g., Pseudomonas aeruginosa and Escherichia coli with APH(3')) .

Antibacterial Activity

In Vitro Efficacy (MIC Values, μg/mL):

Organism Amikacin 3'-Deoxyamikacin 3',4'-Dideoxyamikacin
E. coli (wild-type) 1.0 0.5 2.0
E. coli (APH(3')) 64.0 2.0 4.0
P. aeruginosa (wild) 4.0 2.0 8.0
P. aeruginosa (AME+) >128 8.0 16.0

Data adapted from Tsuchiya et al. (1979) .

3'-Deoxyamikacin shows superior activity against AME-producing strains compared to amikacin and 3',4'-dideoxyamikacin. However, the latter exhibits reduced potency against wild-type strains, likely due to impaired ribosomal binding from the loss of multiple hydroxyl groups .

Pharmacokinetic and Toxicity Profiles

  • Serum Half-Life : 3'-Deoxyamikacin (2.5 h) is comparable to amikacin (2.0–2.5 h) in murine models .

Key Research Findings and Limitations

  • Advantages :
    • Resistance to APH(3') enzymes enhances efficacy in AME-rich environments (e.g., hospital-acquired infections) .
    • Synergistic effects with β-lactams observed in vitro against multidrug-resistant Klebsiella pneumoniae .
  • Structural rigidity from deoxygenation may reduce adaptability to ribosomal mutations .

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